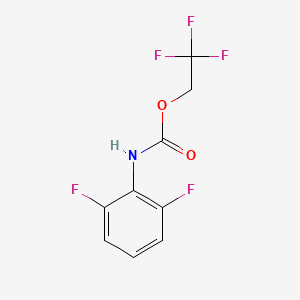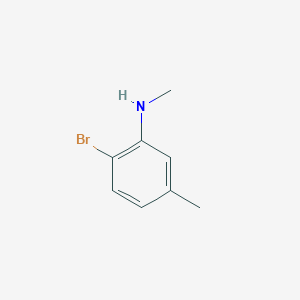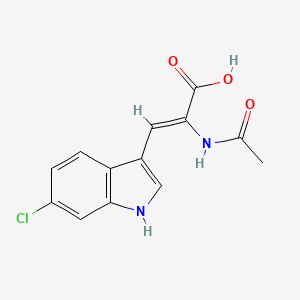
Ethyl(2-ethynyl-4-nitrophenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-ethynyl-4-nitrophenyl)sulfane is an organic compound with the molecular formula C10H9NO2S It is characterized by the presence of an ethyl group, an ethynyl group, a nitro group, and a sulfane group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-ethynyl-4-nitrophenyl)sulfane typically involves the reaction of 2-ethynyl-4-nitrophenyl halides with ethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2-ethynyl-4-nitrophenyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl(2-ethynyl-4-nitrophenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl(2-ethynyl-4-nitrophenyl)sulfane involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo reactions that lead to the formation of reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
- Ethynyl(4-nitrophenyl)sulfane
- Ethyl(4-methyl-2-nitrophenyl)sulfane
- Ethyl(4-ethynylphenyl)sulfane
Uniqueness
Ethyl(2-ethynyl-4-nitrophenyl)sulfane is unique due to the presence of both ethynyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-2-ethynyl-4-nitrobenzene |
InChI |
InChI=1S/C10H9NO2S/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h1,5-7H,4H2,2H3 |
Clave InChI |
RFJNDZQHUISVRT-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=C(C=C1)[N+](=O)[O-])C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)

![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)










![azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B12089962.png)
